molecular formula C24H21BrN2O3 B15101283 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B15101283
M. Wt: 465.3 g/mol
InChI Key: CIBCEHFHAYROGP-QNGOZBTKSA-N
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Description

N-[(1Z)-1-[5-(4-Bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide is a benzamide derivative featuring a furan ring substituted with a 4-bromophenyl group, an α,β-unsaturated ketone (enone) backbone, and a prop-2-en-1-ylamino (allylamino) substituent. While the provided evidence lacks explicit pharmacological data, the compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems and allylamino side chains .

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H21BrN2O3/c1-3-14-26-24(29)21(27-23(28)18-6-4-16(2)5-7-18)15-20-12-13-22(30-20)17-8-10-19(25)11-9-17/h3-13,15H,1,14H2,2H3,(H,26,29)(H,27,28)/b21-15-

InChI Key

CIBCEHFHAYROGP-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The brominated furan is reacted with an amine to introduce the prop-2-en-1-ylamino group.

    Coupling with 4-methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the furan ring, amino side chains, and benzamide groups, leading to variations in molecular properties. Below is a detailed comparison:

Substituent Analysis and Molecular Properties

Compound Name/Identifier Furan Substituent Amino Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
Target Compound 4-Bromophenyl Prop-2-en-1-ylamino 4-Methyl ~C₂₄H₂₀BrN₃O₃* ~502.36* Enhanced lipophilicity due to bromine; allylamino may improve membrane permeability .
Compound from 4-Bromophenyl Pyridin-4-ylmethylamino H (unsubstituted) C₂₆H₂₀BrN₃O₃ 502.37 Pyridine introduces aromaticity and potential hydrogen-bonding via N-heteroatom .
Compound from 4-Methylphenyl 4-Fluorobenzylamino H (unsubstituted) C₂₇H₂₀FN₃O₃ 477.47 Fluorine increases electronegativity; methylphenyl reduces steric hindrance compared to bromophenyl.
Compound from 4-Bromophenyl 1,2,4-Triazole-3-thiolate 4-Methyl C₂₃H₁₇BrN₄OS 505.38 Thiol and triazole groups may enhance metal-binding or π-stacking interactions.

*Calculated based on structural similarity to .

Functional Group Impact

  • Bromophenyl vs. In contrast, the methyl group in ’s compound reduces steric bulk, possibly enhancing solubility .
  • Allylamino vs. Pyridinylmethylamino (Amino Substituent): The allylamino group’s smaller size and aliphatic nature may facilitate better penetration through lipid bilayers compared to the bulkier, aromatic pyridinylmethylamino group in . However, the latter could engage in stronger π-π interactions or hydrogen bonding .
  • 4-Methylbenzamide vs.

Electronic and Steric Considerations

  • The electron-withdrawing bromine in the furan ring may polarize the enone system, enhancing reactivity toward nucleophilic attack.
  • The allylamino group’s electron-rich double bond could participate in conjugation with the enone, altering the compound’s electronic profile compared to analogs with saturated or aromatic amino substituents .

Structural Validation and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, tools like SHELX and ORTEP-3 are widely used for analyzing similar benzamide derivatives. Hydrogen-bonding patterns, as described in , suggest that substituents like bromine and allylamino could influence crystal packing and supramolecular assembly .

Biological Activity

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique molecular structure characterized by a furan ring substituted with a bromophenyl group, an enamine functionality, and a benzamide moiety. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21BrN2O3, with a molecular weight of 465.3 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound's efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) methods.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Acinetobacter baumannii816
Klebsiella pneumoniae1632
Escherichia coli3264

The compound demonstrated superior activity compared to standard antibiotics like meropenem, particularly against NDM-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Anticancer Activity

In addition to its antimicrobial effects, N-[ (1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop -1-en -2 - yl] -4-methylbenzamide has shown promising anticancer activity. In vitro studies indicated that the compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action:
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, leading to the inhibition of cancer cell growth. Docking studies suggest that the compound binds effectively to targets such as protein kinases and transcription factors, disrupting their normal function and promoting cell death .

Case Studies

Several case studies have explored the biological activity of compounds related to N-[ (1Z)-1-[5-(4-bromophenyl)furan -2 - yl]-3 - oxo - 3 - (prop - 2 - en - 1 - ylamino) prop - 1 - en - 2 - yl] -4-methylbenzamide:

  • Study on Antibacterial Efficacy :
    A study published in MDPI reported that derivatives of furan-based compounds exhibited enhanced antibacterial activity against various clinically isolated drug-resistant bacteria. The study highlighted that modifications in the molecular structure significantly influenced biological activity .
  • Anticancer Research :
    Research conducted on similar furan derivatives indicated their potential in inhibiting tumor growth in xenograft models. The findings suggested that these compounds could serve as scaffolds for developing novel anticancer agents with improved efficacy and selectivity .

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